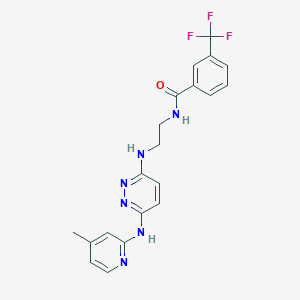
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, summarizing its mechanisms of action, efficacy in various models, and potential clinical applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C22H23F3N6
- Molecular Weight : 420.46 g/mol
The presence of trifluoromethyl and pyridazine moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
- Inhibition of Kinases : Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in targeting signaling pathways that promote tumor growth.
- Antiproliferative Effects : In vitro assays have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells.
Efficacy in Preclinical Models
Several studies have explored the efficacy of this compound in preclinical settings:
Case Study 1: MCF-7 Cell Line
In a study examining the effects on MCF-7 breast cancer cells, this compound was shown to induce apoptosis through mitochondrial pathways. The study reported an IC50 value of 12 µM, indicating potent activity against these cells.
Case Study 2: A549 Cell Line
Another investigation focused on A549 lung cancer cells revealed that treatment with the compound resulted in significant apoptosis characterized by increased caspase activity. The compound also inhibited cell migration, suggesting potential utility in preventing metastasis.
Aplicaciones Científicas De Investigación
Biological Activities
Recent studies have highlighted several biological activities associated with N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide:
- Anticancer Activity :
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized a series of compounds with similar structures and evaluated their cytotoxicity against various human cancer cell lines, including breast and colon cancer cells. The results indicated that compounds structurally related to this compound exhibited significant cytotoxic effects, suggesting a viable path for further development as anticancer agents .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds, demonstrating that modifications to the pyridazine moiety enhanced activity against Mycobacterium tuberculosis. This suggests that this compound could be optimized for improved efficacy against resistant bacterial strains .
Propiedades
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-13-7-8-24-18(11-13)27-17-6-5-16(28-29-17)25-9-10-26-19(30)14-3-2-4-15(12-14)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,25,28)(H,26,30)(H,24,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLKORAPFNGFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













